molecular formula C17H14ClNO3 B3347890 (4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone CAS No. 146255-78-9

(4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone

Cat. No. B3347890
CAS RN: 146255-78-9
M. Wt: 315.7 g/mol
InChI Key: UOIPSWISTQUSAR-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone” is a chemical compound with the molecular formula C17H14ClNO3 . It belongs to the class of indole derivatives, which are known for their diverse biological activities . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

New heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole have been synthesized . The synthesis process involves the reaction of 4,6-Dimethoxy-1H-indole with chloroacetic acid to produce a compound, which is then used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives . This compound can also react with urea and thiourea to produce diazetidin-2-one and diazetidine-2-thione .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The compound “this compound” can be involved in various chemical reactions. For instance, it can react with urea and thiourea to produce diazetidin-2-one and diazetidine-2-thione . It can also combine with thiosemecabazide to produce thiadiazole .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve synthesizing a variety of indole derivatives and investigating their biological activities.

properties

IUPAC Name

(4-chlorophenyl)-(4,6-dimethoxyindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-21-13-9-15-14(16(10-13)22-2)7-8-19(15)17(20)11-3-5-12(18)6-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIPSWISTQUSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2C(=O)C3=CC=C(C=C3)Cl)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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